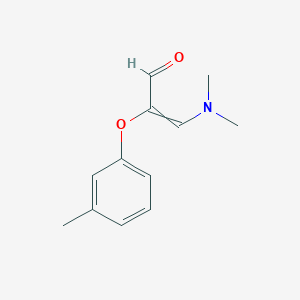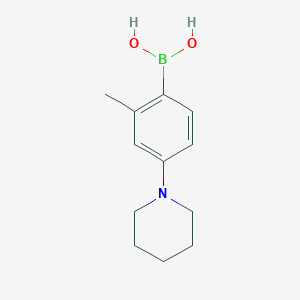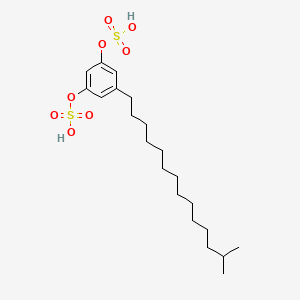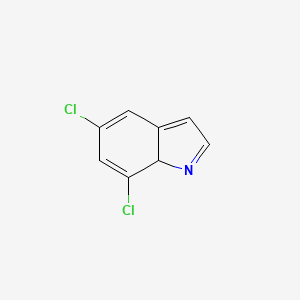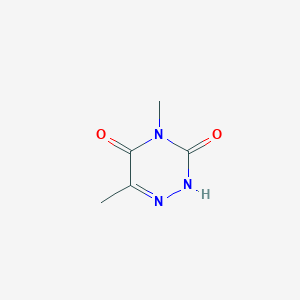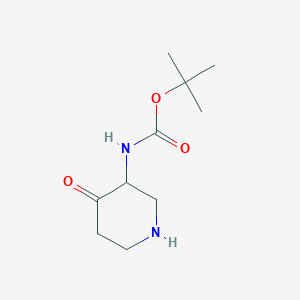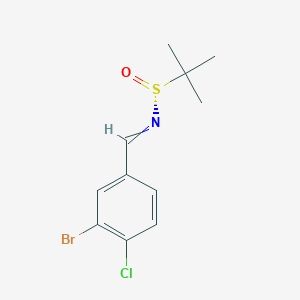
Benzoic acid, 4-methyl-, 2-oxopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-methyl-, 2-oxopropyl ester: is an organic compound that belongs to the ester family Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry This particular ester is derived from benzoic acid, which is a simple aromatic carboxylic acid, and 2-oxopropyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-methyl-, 2-oxopropyl ester typically involves the esterification reaction between benzoic acid and 2-oxopropyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of byproducts, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 4-methyl-, 2-oxopropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to benzoic acid and 2-oxopropyl alcohol in the presence of an acid or base.
Reduction: The ester can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.
Major Products Formed:
Hydrolysis: Benzoic acid and 2-oxopropyl alcohol.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-methyl-, 2-oxopropyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, 4-methyl-, 2-oxopropyl ester involves its interaction with various molecular targets and pathways:
Antimicrobial Action: The ester disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Action: The ester induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Methyl benzoate: Another ester of benzoic acid, known for its pleasant fragrance and use in the flavor industry.
Ethyl benzoate: Similar to methyl benzoate but with a slightly different fragrance profile.
Propyl benzoate: Used in the fragrance industry and as a solvent.
Uniqueness: Benzoic acid, 4-methyl-, 2-oxopropyl ester is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.
Properties
CAS No. |
101395-48-6 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-oxopropyl 4-methylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-8-3-5-10(6-4-8)11(13)14-7-9(2)12/h3-6H,7H2,1-2H3 |
InChI Key |
DWTFRKVZUQWJCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


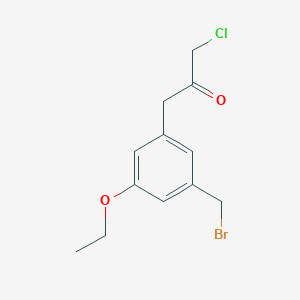

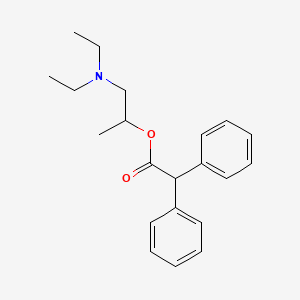
![1-Pyrrolidinecarboxylic acid, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-oxo-, [(4S)-4-(1-methylethenyl)-1-cyclohexen-1-yl]methyl ester](/img/structure/B14076905.png)

